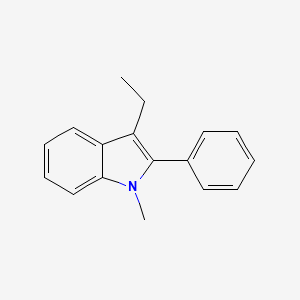

3-Ethyl-1-methyl-2-phenylindole

描述

Overview of the Indole (B1671886) Heterocyclic Scaffold in Organic and Medicinal Chemistry

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. scispace.com Its aromatic nature, arising from the delocalization of ten π-electrons, and the presence of a nitrogen atom, make it a versatile building block for the synthesis of a vast array of complex molecules. nih.gov The indole ring system is a common feature in numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net Its structural versatility allows for substitutions at various positions, leading to a diverse library of compounds with a wide spectrum of biological activities. mdpi.com

The chemical reactivity of the indole ring is characterized by its propensity for electrophilic substitution, primarily at the C3 position. The electron-rich nature of the pyrrole (B145914) ring makes it susceptible to attack by electrophiles. This reactivity has been harnessed by organic chemists to develop a multitude of synthetic methodologies for the construction and functionalization of the indole core. nih.gov

Natural Occurrence and Biosynthetic Pathways of Indole Alkaloids

Indole alkaloids are a large and structurally diverse group of natural products that are widely distributed in plants, fungi, and marine organisms. chemicalbook.comnih.gov Many of these compounds have been utilized in traditional medicine for centuries and have served as the basis for the development of modern pharmaceuticals. chemicalbook.com

The biosynthesis of most indole alkaloids originates from the amino acid L-tryptophan. jk-sci.com In plants and microorganisms, the biosynthesis of tryptophan begins with chorismate, a key intermediate in the shikimate pathway. byjus.com A series of enzymatic reactions convert chorismate into the indole ring of tryptophan. byjus.comwikipedia.org Tryptophan then serves as the precursor for a vast array of indole alkaloids through various metabolic pathways, often involving enzymes like tryptophan decarboxylase. chemicalbook.com These pathways can introduce a wide range of functional groups and stereochemical complexities, leading to the incredible diversity observed in this class of natural products. chemicalbook.com

Foundational Research on Indole Derivatives and Their Broad Biological Relevance

Foundational research into indole derivatives has revealed their profound impact on biological systems. The indole scaffold is present in essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin, highlighting its fundamental role in biology.

The recognition of the indole nucleus in these vital endogenous compounds spurred extensive research into synthetic indole derivatives. This research has led to the discovery of compounds with a remarkable breadth of pharmacological activities. Indole derivatives have been developed as potent agents for a wide array of therapeutic applications.

Table 1: Examples of Biologically Active Indole Derivatives

| Compound Class | Examples | Associated Biological Activities |

| Anti-inflammatory | Indomethacin, Piroxicam | Inhibition of cyclooxygenase (COX) enzymes |

| Anticancer | Vincristine, Vinblastine, Sunitinib | Tubulin polymerization inhibition, kinase inhibition |

| Antimigraine | Sumatriptan, Rizatriptan | Serotonin 5-HT1B/1D receptor agonists |

| Antiviral | Delavirdine, Arbidol | Inhibition of viral enzymes and entry |

| Antipsychotic | Ziprasidone, Molindone | Dopamine and serotonin receptor antagonism |

| Antihypertensive | Reserpine, Perindopril | Various mechanisms including depletion of neurotransmitters |

The structural similarity of the indole nucleus to various protein structures allows indole derivatives to act as ligands for a diverse range of receptors and enzymes, contributing to their wide-ranging biological effects.

Contextualizing 3-Ethyl-1-methyl-2-phenylindole within the Chemical Landscape of Substituted Indoles

This compound is a synthetic substituted indole that embodies the structural features that make this class of compounds a subject of ongoing scientific interest. Its core structure is a 2,3-disubstituted indole, a motif frequently encountered in bioactive alkaloids and medicinal chemistry.

Synthesis: The primary method for the synthesis of such substituted indoles is the Fischer indole synthesis, a reaction discovered in 1883. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. For this compound, the likely starting materials would be 1-methyl-1-phenylhydrazine (B1203642) and 2-butanone. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement and subsequent cyclization to form the indole ring. The choice of acid catalyst, which can be a Brønsted or Lewis acid, is crucial for the reaction's success.

Chemical Properties: The properties of this compound are defined by its substituents. The methyl group at the N1 position and the ethyl group at the C3 position are alkyl substitutions, while the phenyl group at the C2 position introduces an additional aromatic ring. These substitutions influence the compound's steric and electronic properties, which in turn can affect its reactivity and biological interactions.

Table 2: Chemical Properties of this compound

| Property | Value |

| CAS Number | 95503-21-2 |

| Molecular Formula | C17H17N |

| Molecular Weight | 235.32 g/mol |

Research Context: While specific, in-depth research on the biological activity of this compound is not extensively documented in publicly available literature, its structural features place it within a class of compounds that have been investigated for various therapeutic applications. For instance, 2-phenylindole (B188600) derivatives have been explored for their potential anticancer properties. Research has indicated that some 2-phenylindole derivatives can inhibit the proliferation of cancer cells and induce apoptosis. The presence of substituents, such as the ethyl group in this compound, can modulate this activity.

In the broader context of substituted indoles, the specific arrangement of the ethyl, methyl, and phenyl groups on the indole scaffold of this compound makes it a valuable molecule for structure-activity relationship (SAR) studies. By systematically modifying these substituents, researchers can probe the structural requirements for interaction with specific biological targets and potentially develop new therapeutic agents.

Structure

3D Structure

属性

CAS 编号 |

95503-21-2 |

|---|---|

分子式 |

C17H17N |

分子量 |

235.32 g/mol |

IUPAC 名称 |

3-ethyl-1-methyl-2-phenylindole |

InChI |

InChI=1S/C17H17N/c1-3-14-15-11-7-8-12-16(15)18(2)17(14)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3 |

InChI 键 |

AAFIOVQSKWLCRQ-UHFFFAOYSA-N |

SMILES |

CCC1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 |

规范 SMILES |

CCC1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 |

产品来源 |

United States |

Synthetic Methodologies for 3 Ethyl 1 Methyl 2 Phenylindole and Analogues

Classical and Contemporary Approaches to Indole (B1671886) Core Construction

The formation of the indole ring system is the foundational step in the synthesis of 3-Ethyl-1-methyl-2-phenylindole. Over the years, numerous methods have been developed, ranging from century-old name reactions to modern transition-metal-catalyzed processes.

Fischer Indolization and its Mechanistic Applications for Trisubstituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. wikipedia.orgalfa-chemistry.com This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgbyjus.com For the synthesis of a 2,3-disubstituted indole core, such as 2-phenyl-3-ethylindole, the reaction would commence with 1-phenylhydrazine and 1-phenyl-1-butanone.

The mechanism of the Fischer indole synthesis is a multi-step process:

Hydrazone Formation : The initial step is the condensation of an arylhydrazine with an aldehyde or ketone to form an arylhydrazone. alfa-chemistry.com

Tautomerization : The resulting hydrazone then tautomerizes to its enamine form. wikipedia.orgalfa-chemistry.com

semanticscholar.orgsemanticscholar.org-Sigmatropic Rearrangement : The key step is an irreversible electrocyclic rearrangement, specifically a semanticscholar.orgsemanticscholar.org-sigmatropic shift, which leads to the cleavage of the weak N-N bond and the formation of a strong C-C bond. wikipedia.orgbyjus.com This rearrangement results in the formation of a di-imine intermediate.

Aromatization and Cyclization : The di-imine intermediate subsequently undergoes rearomatization of the benzene (B151609) ring. The newly formed amino group then attacks one of the imine carbons in an intramolecular fashion to form a five-membered ring, an aminoindoline intermediate. byjus.com

Ammonia (B1221849) Elimination : Finally, the elimination of a molecule of ammonia under acidic conditions, followed by aromatization, yields the stable indole ring. wikipedia.orgalfa-chemistry.com

The reaction is typically carried out at elevated temperatures with either Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) as catalysts. wikipedia.orgorganic-chemistry.org The choice of acid and reaction conditions can significantly influence the yield and regioselectivity, especially when using unsymmetrical ketones. youtube.com For instance, with an alkyl methyl ketone, enolization at the methyl group is often favored, leading to a specific regioisomer as the major product. youtube.com

| Step | Description | Key Intermediates |

| 1 | Condensation | Arylhydrazone |

| 2 | Isomerization | Enamine (or 'ene-hydrazine') |

| 3 | Rearrangement | Di-imine |

| 4 | Cyclization | Aminoindoline (or aminal) |

| 5 | Elimination & Aromatization | Indole |

Hydrazine (B178648) Coupling Reactions in Indole Synthesis

Hydrazine coupling reactions are central to the Fischer indolization, as they facilitate the formation of the essential arylhydrazone intermediate. The primary reaction is the condensation of an arylhydrazine with a carbonyl compound. byjus.com This can be performed as a separate step where the hydrazone is isolated, or more commonly, the arylhydrazine and the carbonyl compound are mixed in a one-pot synthesis under conditions that promote both hydrazone formation and subsequent indolization. byjus.com

Modern variations have expanded the scope of forming these crucial intermediates. For example, arylhydrazones can be prepared through the reduction of aryldiazonium salts or via palladium-mediated coupling reactions, which can then be directly subjected to indolization conditions. byjus.com The Japp-Klingemann reaction also provides a route to hydrazones from aryl diazonium salts and active methylene (B1212753) compounds. rsc.org These alternative methods for generating the hydrazone precursor enhance the versatility of the Fischer indole synthesis. rsc.org

Palladium-Catalyzed Heteroannulation Reactions for Aryl-Substituted Indoles

While the Fischer synthesis is a powerful tool, contemporary organic synthesis has seen the rise of palladium-catalyzed methods for constructing the indole core, particularly for aryl-substituted indoles. acs.org These reactions, often referred to as heteroannulation, typically involve the coupling of a substituted aniline with an alkyne.

A notable example is the palladium-catalyzed coupling of 2-iodoanilines with internal alkynes, which provides a direct route to 2,3-disubstituted indoles. researchgate.net This methodology offers good functional group tolerance and allows for the synthesis of a diverse range of substituted indoles. researchgate.net Other variations include the coupling of ortho-alkynylanilines with aryl siloxanes or aryl boronic esters, leading to the formation of 2,3-diarylindoles. researchgate.net These palladium-catalyzed strategies provide an alternative and often milder approach compared to the strongly acidic conditions of the classical Fischer synthesis. bohrium.com

Regioselective Alkylation Strategies for Indole Functionalization

Once the 2-phenyl-3-ethylindole core is formed, the synthesis of this compound requires the selective introduction of a methyl group at the N1 position. The indole ring possesses two primary sites of nucleophilicity: the N1 nitrogen and the C3 carbon. Therefore, regioselective alkylation is crucial.

N-Alkylation Protocols for 1-Methyl Indoles

The N-alkylation of indoles is a common transformation. Classical conditions often involve the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent like iodomethane. rsc.org This method generally provides high selectivity for N-alkylation over C-alkylation. rsc.org

More recent protocols aim for milder and more efficient conditions. For instance, phase-transfer catalysis can be employed, where the indole is deprotonated by an aqueous solution of an alkali metal hydroxide (B78521) in the presence of a water-immiscible organic solvent and a phase-transfer catalyst. google.com Additionally, one-pot procedures that combine Fischer indolization with subsequent N-alkylation have been developed, offering a rapid and operationally simple route to 1,2,3-trisubstituted indoles from readily available starting materials. rsc.org In these methods, after the indole formation is complete, a base and an alkyl halide are added directly to the reaction mixture. rsc.org

| Reagent System | Solvent | Selectivity | Reference |

| Sodium Hydride / Alkyl Halide | DMF or THF | High N-selectivity | rsc.org |

| Alkali Metal Hydroxide / Phase-Transfer Catalyst | Aqueous/Organic Biphasic | Good N-selectivity | google.com |

| Phenyl Trimethylammonium Iodide / Base | Various | Good N-selectivity | acs.org |

C-Alkylation at the Indole C3 Position for Ethyl Group Introduction

The C3 position of the indole nucleus is inherently nucleophilic and prone to electrophilic substitution. nih.gov While the target molecule, this compound, is proposed to be synthesized by first forming the 2-phenyl-3-ethylindole core, it is important to understand the principles of C3-alkylation as an alternative or supplementary strategy.

Direct C3-alkylation of a pre-formed indole can be achieved through various methods. Friedel-Crafts-type reactions are commonly employed, using a Lewis acid catalyst like BF₃·OEt₂ to activate an electrophile for attack at the C3 position. nih.gov Transition metal-catalyzed C-H activation has also emerged as a powerful tool for the direct functionalization of the indole C3 position. nih.gov Furthermore, the reaction of indoles with alcohols in the presence of a catalyst can serve as an environmentally benign method for C3-alkylation through a hydrogen autotransfer strategy. researchgate.net The regioselectivity between N- and C-alkylation can be influenced by the reaction conditions, including the choice of metal catalyst, base, solvent, and the nature of the electrophile. researchgate.netnih.gov

Green Chemistry Principles in Indole Derivative Synthesis

The application of green chemistry principles to the synthesis of indole derivatives, such as this compound, has gained significant traction. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and efficient chemical processes. Key strategies in the green synthesis of indoles include the use of microwave irradiation, solvent-free reaction conditions, the development of catalytic systems, and the utilization of multicomponent reactions.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity. researchgate.netresearchgate.net The Fischer indole synthesis, a classic method for preparing indoles, has been successfully adapted to microwave conditions. researchgate.netresearchgate.net For instance, the reaction of a substituted phenylhydrazine (B124118) with a ketone can be significantly accelerated under microwave irradiation, often in the presence of a solid acid catalyst like p-toluenesulfonic acid (p-TSA). researchgate.net This approach minimizes the need for large volumes of volatile organic solvents and reduces energy consumption compared to conventional heating methods. researchgate.netresearchgate.net

Solvent-free, or solid-phase, synthesis represents another cornerstone of green chemistry. nih.gov By eliminating the solvent, this methodology reduces waste, simplifies purification processes, and can sometimes lead to novel reactivity. While specific examples for the solvent-free synthesis of this compound are not extensively documented, the general principles are applicable. For analogous indole syntheses, reactants can be adsorbed onto a solid support or simply mixed together and heated, often under microwave irradiation, to afford the desired product.

Table 1: Comparison of Conventional and Microwave-Assisted Fischer Indole Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | Minutes researchgate.netresearchgate.net |

| Energy Consumption | High | Low |

| Solvent Usage | Often requires large volumes | Minimal or solvent-free |

| Yield | Variable | Often higher researchgate.net |

| Byproduct Formation | Can be significant | Often reduced |

Utilization of Catalytic Systems and Multicomponent Reactions

The use of catalysts is a fundamental principle of green chemistry, as they can increase reaction efficiency and reduce the need for stoichiometric reagents. nih.gov In the context of indole synthesis, both Brønsted and Lewis acids are commonly employed as catalysts in reactions like the Fischer indole synthesis. wikipedia.orgmdpi.com The development of reusable and environmentally benign catalysts is an active area of research. For example, the use of solid acid catalysts can simplify product isolation and catalyst recovery, minimizing waste.

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, are highly valued in green synthesis. MCRs are atom-economical and can rapidly generate molecular complexity from simple precursors, reducing the number of synthetic steps and associated waste. While a specific MCR for this compound is not prominently described, the synthesis of other substituted indoles has been achieved using this approach. For example, a catalytic multicomponent reaction involving an indole, an aldehyde, and an amine can lead to the formation of 3-alkylated indole derivatives. This strategy offers a convergent and efficient route to a diverse range of indole analogues.

An acid-catalyzed intramolecular cyclization represents another efficient synthetic route. For instance, the synthesis of the closely related analogue, 2-ethyl-3-methyl-1-phenyl-1H-indole, has been achieved through the intramolecular cyclization of 2-[2-chloro-1-methyl-but-2-en-1-yl]-N-phenylaniline in the presence of polyphosphoric acid (PPA) at elevated temperatures. researchgate.net This method, while effective, can be made greener by exploring milder catalysts and reaction conditions.

Table 2: Examples of Catalytic Systems in Indole Synthesis

| Catalyst Type | Example | Application | Green Advantage |

|---|---|---|---|

| Brønsted Acid | p-Toluenesulfonic acid (p-TSA) researchgate.net | Fischer Indole Synthesis | Readily available, effective in small amounts. |

| Lewis Acid | Zinc chloride (ZnCl2) wikipedia.org | Fischer Indole Synthesis | Can be recycled, though often requires aqueous workup. |

| Polyphosphoric Acid (PPA) researchgate.net | Intramolecular Cyclization | Effective dehydrating agent and catalyst. | Can be challenging to handle and dispose of. |

| Glycolic Acid | Multicomponent Reactions | Environmentally benign and inexpensive. | Promotes C-C bond formation under mild conditions. |

Advanced Spectroscopic and Structural Elucidation of Indole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR for Characterizing Alkyl and Aromatic Protons

Proton (¹H) NMR spectroscopy of 3-Ethyl-1-methyl-2-phenylindole allows for the identification and characterization of the various protons within the molecule. The spectrum would be expected to show distinct signals for the ethyl and methyl groups, as well as the protons on the phenyl and indole (B1671886) aromatic rings.

The N-methyl group would likely appear as a sharp singlet, while the ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling with adjacent protons. The aromatic region of the spectrum would be more complex, with overlapping multiplets corresponding to the protons of the phenyl ring and the indole nucleus. A doublet has been reported at δ 7.42, which provides a clear indication of the aromatic proton environments within both the indole ring system and the phenyl substituent. bldpharm.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl (-CH₃) | ~1.2-1.4 | Triplet |

| Ethyl (-CH₂-) | ~2.6-2.8 | Quartet |

| N-Methyl (-CH₃) | ~3.7 | Singlet |

| Aromatic (Indole & Phenyl) | ~7.0-7.8 | Multiplet |

Carbon-13 (¹³C) NMR for Backbone and Substituent Carbon Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This allows for the unambiguous assignment of all carbon atoms, including those within the indole backbone, the phenyl substituent, and the alkyl groups. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~15 |

| Ethyl (-CH₂-) | ~18 |

| N-Methyl (-CH₃) | ~31 |

| Indole C3 | ~114 |

| Aromatic & Indole Carbons | ~109-141 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₇H₁₇N), high-resolution mass spectrometry (HRMS) would confirm its exact molecular weight of 235.1361 g/mol . epa.gov The mass spectrum would show a prominent molecular ion peak ([M]⁺) corresponding to this mass.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for indole derivatives involve cleavage of the substituents from the indole ring. The fragmentation of this compound would likely involve the loss of the ethyl group, leading to a significant fragment ion.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Identity |

| [M]⁺ | 235.1361 | Molecular Ion |

| [M-C₂H₅]⁺ | 206.0964 | Loss of Ethyl group |

Infrared (IR) Spectroscopy for Identifying Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Aromatic C-H stretching vibrations are typically observed around 3035 cm⁻¹. bldpharm.com The spectrum would also show bands for aliphatic C-H stretching from the ethyl and methyl groups. Additionally, C=C stretching vibrations from the aromatic rings would be visible in the 1600-1450 cm⁻¹ region. The absence of an N-H stretching band (typically around 3400-3300 cm⁻¹) would confirm the substitution at the nitrogen atom of the indole ring.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | ~3035 |

| Aliphatic C-H | Stretching | ~2970-2850 |

| Aromatic C=C | Stretching | ~1600, ~1480 |

| C-N | Stretching | ~1360 |

X-ray Crystallography for Precise Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsional angles of this compound in its solid state.

A crystal structure would reveal the relative orientation of the phenyl ring with respect to the indole nucleus, which can be influenced by steric hindrance from the adjacent ethyl and methyl groups. Furthermore, the analysis of the crystal packing would provide insights into the nature and geometry of intermolecular interactions, such as van der Waals forces and potential weak C-H···π interactions, which govern the supramolecular assembly of the molecules in the crystal lattice. As of now, no public crystallographic data for this specific compound is available.

Pharmacological Research and Biological Activities of 3 Ethyl 1 Methyl 2 Phenylindole Derivatives

Anticancer Potential and Mechanistic Pathways of 3-Ethyl-1-methyl-2-phenylindole Derivatives

The quest for novel anticancer agents has led researchers to explore the potential of this compound derivatives. These compounds have demonstrated promising activity in preclinical studies, targeting fundamental cellular processes involved in cancer progression.

Inhibition of Cancer Cell Proliferation and Apoptosis Induction

A significant body of research highlights the ability of 2-phenylindole (B188600) derivatives to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. nih.govnih.govnih.gov For instance, certain 2-phenylindole-3-carbaldehydes have been shown to strongly inhibit the growth of breast cancer cells. nih.gov This antiproliferative activity is often linked to the induction of apoptosis. Studies have demonstrated that these compounds can trigger both the intrinsic and extrinsic apoptotic pathways. mdpi.com This is achieved by modulating the expression of key regulatory proteins, such as increasing the levels of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2. mdpi.comnih.gov The activation of caspases, which are crucial executioner enzymes in the apoptotic cascade, has also been observed following treatment with these indole (B1671886) derivatives. nih.govnih.govmdpi.com

The chemopreventive properties of some indole derivatives are attributed to their ability to induce apoptosis and cause cell cycle arrest. nih.gov For example, certain derivatives have been shown to arrest the cell cycle in the G2/M phase, preventing cancer cells from dividing and proliferating. nih.govnih.gov

Modulation of Key Cellular Signaling Pathways

The anticancer effects of this compound derivatives are often mediated through the modulation of critical cellular signaling pathways that are frequently dysregulated in cancer.

One of the key pathways targeted by these compounds is the PI3K/Akt pathway . This pathway plays a central role in cell growth, proliferation, and survival, and its abnormal activation is a hallmark of many cancers. researchgate.netnih.govnih.gov Studies have shown that certain indole compounds can inhibit the PI3K/Akt signaling pathway, contributing to their anticancer effects. researchgate.netplos.orgplos.org By inhibiting this pathway, these derivatives can suppress the downstream signaling events that promote cancer cell survival and proliferation.

Another important mechanism of action for these indole derivatives is the inhibition of tubulin polymerization . nih.govnih.gov Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division. nih.gov By interfering with tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov Several arylthioindole derivatives, which are structurally related to this compound, are potent inhibitors of tubulin polymerization and bind to the colchicine (B1669291) site on β-tubulin. nih.govcsic.es

Efficacy against Specific Cancer Cell Lines

The anticancer activity of this compound derivatives has been evaluated against a range of cancer cell lines, with notable efficacy observed in specific types of cancer.

Breast Cancer Cells: Several studies have demonstrated the potent activity of 2-phenylindole derivatives against human breast cancer cell lines, such as MCF-7 and MDA-MB-231. nih.govnih.govcsic.esnih.gov For instance, certain 2-phenylindole-3-carbaldehydes have shown IC50 values in the nanomolar range against these cell lines. nih.gov The antiproliferative effects in breast cancer cells are often linked to the induction of apoptosis and cell cycle arrest. nih.govmdpi.com

Leukemia Cell Lines: Research has also highlighted the potential of indole derivatives in the context of leukemia. nih.gov While direct studies on this compound in leukemia are less common, related indole compounds have shown cytotoxic effects against various leukemia cell lines. nih.gov These compounds can induce apoptosis and inhibit the proliferation of leukemia cells, suggesting a potential therapeutic avenue for hematological malignancies. nih.gov

| Compound Class | Mechanism of Action | Affected Cancer Cell Lines | Key Findings |

| 2-Phenylindole Derivatives | Inhibition of tubulin polymerization, Apoptosis induction, Cell cycle arrest | Breast cancer (MCF-7, MDA-MB-231), Leukemia | Potent antiproliferative activity, with some compounds showing nanomolar efficacy. nih.govnih.govcsic.esnih.gov |

| Arylthioindoles | Inhibition of tubulin polymerization | Breast cancer (MCF-7) | Activities comparable to established anticancer agents like colchicine and combretastatin (B1194345) A-4. csic.es |

| Indole-3-carbinol Derivatives | Modulation of PI3K/Akt pathway, Apoptosis induction | Prostate, Colon | Effective in deregulating multiple cellular signaling pathways. researchgate.net |

Anti-inflammatory Properties and Target Modulation

In addition to their anticancer potential, derivatives of this compound have also been investigated for their anti-inflammatory properties. Chronic inflammation is a key driver of many diseases, including cancer, making anti-inflammatory agents a critical area of research. nih.gov

Cyclooxygenase (COX) Inhibition and Analogues of Nonsteroidal Anti-Inflammatory Drugs

One of the primary mechanisms underlying the anti-inflammatory effects of these indole derivatives is the inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes, particularly COX-2, are key players in the inflammatory process, catalyzing the production of prostaglandins, which are potent inflammatory mediators. nih.govmdpi.com

Several 3-methyl-2-phenyl-1-substituted-indole derivatives have been designed as analogues of the nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.govresearchgate.net These compounds have shown significant in vitro and in vivo anti-inflammatory activities, with some derivatives exhibiting potent and selective inhibition of COX-2 over COX-1. nih.govnih.govmdpi.com The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. mdpi.com Molecular docking studies have provided insights into how these indole derivatives bind to the active site of the COX-2 enzyme. nih.govnih.gov

Modulation of Inflammatory Response Pathways

Beyond direct enzyme inhibition, this compound derivatives can also exert their anti-inflammatory effects by modulating key inflammatory response pathways.

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. frontiersin.orgnih.gov Its activation leads to the expression of numerous pro-inflammatory genes, including those for cytokines and COX-2. nih.govmdpi.com Research has shown that certain indole compounds can suppress the activation of the NF-κB pathway. frontiersin.orgnih.gov By inhibiting NF-κB, these derivatives can downregulate the production of a wide range of inflammatory mediators, thereby exerting a broad anti-inflammatory effect.

Furthermore, the expression of COX-2 is itself tightly regulated by inflammatory stimuli. nih.gov The ability of these indole derivatives to modulate pathways like NF-κB contributes to the reduced expression of COX-2, adding another layer to their anti-inflammatory mechanism. nih.gov Some compounds have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are also regulated by the NF-κB pathway. mdpi.comresearchgate.net

| Compound/Derivative | Target | Effect | Significance |

| 3-methyl-2-phenyl-1-substituted-indole derivatives | COX-1 and COX-2 | Inhibition, with some derivatives showing COX-2 selectivity | Potential as anti-inflammatory agents with reduced gastrointestinal side effects. nih.govresearchgate.net |

| Indole compounds | NF-κB pathway | Inhibition of activation | Broad anti-inflammatory effects by downregulating multiple pro-inflammatory genes. frontiersin.orgnih.gov |

| Chrysin derivatives (related flavone) | COX-2 | Strong and selective inhibition | Highlights the potential for targeted anti-inflammatory action. nih.gov |

Antimicrobial and Antiprotozoal Activities

Antibacterial and Antifungal Efficacy of Substituted Indoles

The 2-phenylindole core is a recognized pharmacophore in the development of antimicrobial agents. Studies on various substituted 2-phenylindole analogues have demonstrated their potential against a range of bacterial and fungal pathogens. For instance, research into novel 2-phenylindole derivatives has shown that specific substitutions can lead to significant inhibitory activity against various microbial strains. However, specific data quantifying the antibacterial and antifungal efficacy of this compound are not available in the reviewed scientific literature.

Antimalarial, Antileishmanial, and Antitrypanosomal Properties

The indole nucleus is a key structural feature in a number of compounds investigated for their antiprotozoal properties. For example, certain 3-substituted-2-phenylindole derivatives have been synthesized and evaluated for their activity against parasites such as Plasmodium falciparum, Leishmania donovani, and Trypanosoma brucei. One such study on 1H-3-{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-2-phenylindole showed antiparasitic activity in the micromolar range. mdpi.com Nevertheless, there are no specific studies focused on the antimalarial, antileishmanial, or antitrypanosomal activities of this compound.

Diverse Biological Effects of Indole Derivatives

Antidepressant Potential through Serotonin (B10506) Receptor Ligand Interactions

The structural similarity of the indole ring to the neurotransmitter serotonin has made it a prime target for the design of ligands for serotonin receptors, with the aim of developing novel antidepressant medications. Research has explored various indole and oxindole (B195798) derivatives for their binding affinity and functional activity at different serotonin receptor subtypes, such as 5-HT₂ and 5-HT₇. nih.govnih.gov However, specific investigations into the interaction of this compound with serotonin receptors and its potential antidepressant effects have not been reported in the available scientific literature.

Other Investigated Biological Activities (e.g., antifertility, estrogen antagonism, hepatic X receptor agonism)

The versatility of the indole scaffold has led to its exploration in a wide array of biological contexts. For example, the 2-phenylindole structure has been identified as a promising framework for the development of non-steroidal pure estrogen antagonists. Derivatives with specific side chains have been shown to antagonize the effects of estrogen both in vitro and in vivo. nih.gov Additionally, some indole derivatives have been identified as agonists of the Liver X Receptor (LXR), a key regulator of cholesterol and fatty acid metabolism. nih.gov There is also a known connection between some indole compounds, like 3,3′-Diindolylmethane (DIM), and estrogen receptor modulation. However, dedicated research to determine the antifertility effects, estrogen receptor antagonism, or hepatic X receptor agonism of this compound is currently lacking in the scientific literature.

Structure Activity Relationship Sar Studies for Optimized Indole Scaffolds

Impact of Substituent Position and Nature on Biological Activity

The biological activity of indole (B1671886) derivatives is highly dependent on the type and location of substituents on the indole core. For instance, in the context of anti-inflammatory activity, the presence of a methyl group at the 2-position is often more active than aryl-substituted analogues. youtube.com Furthermore, substitutions at the 5-position of the indole ring with groups like methoxy (B1213986) (-OCH3), fluorine (-F), or methyl (-CH3) have been shown to enhance activity compared to unsubstituted indoles. youtube.com

In the specific case of 2-phenylindole (B188600) derivatives, research has demonstrated the importance of various substitutions. For example, compounds with a SO2Me functional group have shown significant anti-inflammatory activity. omicsonline.org Specifically, derivatives like (3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone and (4-chlorophenyl)(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone have exhibited high activity. omicsonline.org This highlights the positive impact of an ethyl group at the 3-position and a methylsulfonyl group at the 5-position.

The substitution at the indole nitrogen (N1 position) also plays a critical role. Studies on N-phenylindole derivatives as potential antitubercular agents revealed that a bulkier aromatic group, such as a phenyl ring, at the N1 position was favorable for activity against Mycobacterium tuberculosis. nih.gov Further modifications to this N-phenyl ring, particularly the introduction of hydrophobic groups at the para position, led to a significant improvement in antitubercular activity. nih.gov

The following table summarizes the impact of various substituents on the biological activity of indole derivatives based on available research findings.

| Compound/Derivative Class | Substituent & Position | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Indole Acetic Acid Derivatives | Methyl group at C2 | More active than aryl-substituted analogues for anti-inflammatory activity. | youtube.com |

| Indole Acetic Acid Derivatives | Substituents at C5 (-OCH3, -F, -N(CH3)2, -CH3) | More active than unsubstituted analogues. | youtube.com |

| 2-Phenylindole Derivatives | Ethyl at C3 and Methylsulfonyl at C5 | High anti-inflammatory activity. | omicsonline.org |

| N-Phenylindole Derivatives | Phenyl at N1 | Favorable for antitubercular activity. | nih.gov |

| N-Phenylindole Derivatives | Hydrophobic groups at para-position of N-phenyl ring | Significant improvement in antitubercular activity. | nih.gov |

Rational Design Principles for Enhancing Specific Pharmacological Activities

Rational drug design leverages the understanding of SAR to create molecules with improved potency and selectivity for a specific biological target. nih.govacs.org For indole derivatives, this involves the strategic modification of the indole scaffold to optimize interactions with the target receptor or enzyme.

A key principle in the rational design of indole-based compounds is the concept of "scaffold hopping," where the core indole structure is maintained while peripheral substituents are altered to enhance a desired activity. nih.gov For instance, in the development of antitubercular agents, replacing a benzofuran (B130515) core with an indole core was an initial step. nih.gov Subsequent structure-guided design, informed by the co-crystal structure of a ligand with its target enzyme, led to the synthesis of N-phenylindole derivatives with potent activity. nih.gov

Another design principle involves the introduction of specific pharmacophores known to interact with the target. For example, in designing COX-2 inhibitors for anti-inflammatory activity, a SO2Me group was incorporated into the 2-phenylindole scaffold, leading to compounds with high selective inhibition of COX-2 over COX-1. omicsonline.org

The development of multi-targeted kinase inhibitors also exemplifies rational design principles. researchgate.net By starting with a series of dual inhibitors and systematically modifying the 7-azaindole (B17877) core, researchers were able to develop compounds with a broader activity profile against oncogenic kinases involved in both angiogenesis and tumorigenesis. nih.govresearchgate.net

Correlation between Electronic and Steric Properties of Substituents and Biological Response

Electronic Effects: The electron-donating or electron-withdrawing nature of a substituent can significantly impact the reactivity and binding affinity of the indole derivative. For example, in a series of 2-phenylindole derivatives studied for their antioxidant activity, the presence of electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) on the phenyl ring increased the antioxidant activity. omicsonline.org Conversely, in other contexts, electron-withdrawing groups can be beneficial. For instance, N-benzoyl derivatives of indole acetic acid with electron-withdrawing groups like -F, -Cl, and -CF3 in the para-position of the benzoyl ring show enhanced anti-inflammatory activity. youtube.com

Steric Effects: The size and shape (steric bulk) of substituents influence the molecule's ability to fit into the binding pocket of a receptor or enzyme. acs.org A bulkier substituent may provide a better fit and stronger van der Waals interactions, leading to increased activity. However, excessive steric hindrance can also prevent the molecule from binding effectively. In the development of antitubercular N-phenylindole derivatives, a bulkier aromatic substituent at the N1 position was found to be favorable for activity. nih.gov However, the replacement of an ester group at the 3-position with bulkier amide groups led to a slight decrease in activity. nih.gov

The interplay between electronic and steric effects is complex and often target-specific. For example, in a study of GPR40 agonists, an ortho-bromine substituent on the aryl group at the 2-position of an indole propanoic acid derivative showed the highest agonistic activity, suggesting that the substituent is not just a steric blocker but may also be involved in specific interactions with the receptor. nih.gov

Comparative Analysis of Different Indole Derivatives to Elucidate SAR Trends

Comparing the biological activities of a series of related indole derivatives is a fundamental approach to understanding SAR trends. By systematically varying substituents at different positions, researchers can deduce which modifications lead to enhanced or diminished activity.

For example, a comparative study of N-substituted indole derivatives revealed important SAR trends for antitubercular activity. nih.gov The study compared compounds with H, methyl, isopropyl, and phenyl groups at the indole nitrogen. The results clearly indicated that a bulky aromatic substituent (phenyl) was most favorable. nih.gov Further comparisons within the N-phenylindole series, where substituents on the N-phenyl ring were varied, established that hydrophobic groups at the para position significantly improved activity. nih.gov

Similarly, in the context of anti-inflammatory agents, a comparison of indole acetic acid derivatives showed that a methyl group at the 2-position was superior to an aryl group at the same position. youtube.com Another comparative analysis of 2-phenylindole derivatives highlighted the superior anti-inflammatory activity of compounds bearing a SO2Me group compared to those without. omicsonline.org

The following table presents a comparative analysis of different indole derivatives to illustrate SAR trends.

| Derivative Class | Compared Substitutions | Observed SAR Trend | Reference |

|---|---|---|---|

| N-Substituted Indoles (Antitubercular) | N1-H vs. N1-Methyl vs. N1-Isopropyl vs. N1-Phenyl | Activity increases with the bulk of the aromatic substituent (Phenyl > Isopropyl > Methyl > H). | nih.gov |

| Indole Acetic Acid Derivatives (Anti-inflammatory) | C2-Methyl vs. C2-Aryl | Methyl substitution at C2 is more potent. | youtube.com |

| 2-Phenylindole Derivatives (Anti-inflammatory) | Presence vs. Absence of SO2Me group | Compounds with a SO2Me group exhibit higher selective COX-2 inhibition. | omicsonline.org |

| Indole Propanoic Acid Derivatives (GPR40 Agonists) | Ortho-substituents on C2-Aryl group (Br vs. Cl vs. F vs. H) | Agonistic activity decreases in the order Br > Cl > F > H. | nih.gov |

Analytical Applications of Indole Derivatives

Colorimetric Assays for Biochemical Markers

There is no specific information available in the scientific literature regarding the use of 3-Ethyl-1-methyl-2-phenylindole for colorimetric assays of biochemical markers.

No published research data was found that details the reaction of this compound with lipid peroxidation products such as malondialdehyde (MDA) or 4-hydroxyalkenals (4-HNE). Consequently, no data tables on its efficacy for the detection and quantification of these substances can be provided.

The development and validation of this compound as a chromogenic agent for the specific detection of aldehydes have not been reported in the accessible scientific literature. Research on its reactivity, the stability of potential chromophores, and optimal reaction conditions is required to establish its utility in this area.

Role in Oxidative Stress Assessment in Biological Systems

Given the lack of data on its reaction with biomarkers of oxidative damage, the role of this compound in the assessment of oxidative stress in biological systems has not been established. While it is plausible that it could function in this capacity, empirical evidence from biological sample analysis is necessary for confirmation.

Materials Science and Optoelectronic Applications of Indole Based Systems

Integration into Organic Materials Synthesis

The unique chemical structure of indole (B1671886) derivatives, including 3-Ethyl-1-methyl-2-phenylindole, makes them valuable components in the synthesis of specialized organic materials. The presence of the nitrogen atom and the aromatic rings allows for a range of chemical modifications, enabling the fine-tuning of their electronic and optical properties.

Conducting Polymers:

The indole scaffold can be a key monomer unit in the creation of conducting polymers. The ability of the indole ring to undergo electropolymerization allows for the formation of polymer chains with extended π-conjugated systems, which are essential for electrical conductivity. The specific substituents on the indole ring, such as the ethyl, methyl, and phenyl groups in this compound, can influence the polymerization process and the final properties of the polymer, such as its solubility, stability, and conductivity.

Fluorescent Dyes:

Indole derivatives are also recognized for their fluorescent properties, making them suitable for use as fluorescent dyes. The extended aromatic system of the indole ring, coupled with various substituents, can give rise to strong light absorption and emission. The specific emission and absorption wavelengths can be tailored by altering the chemical structure of the molecule. This tunability is crucial for applications in areas such as bio-imaging and organic light-emitting diodes (OLEDs).

Development of Organic Electronic Devices and Optoelectronic Components

The electronic and optical properties of indole-based materials are central to their application in organic electronic and optoelectronic devices. The ability to function as either electron-donating or electron-accepting materials, depending on the substituents, makes them versatile components in these technologies.

The development of organic electronic devices often involves the creation of multi-layered structures where each layer performs a specific function, such as charge injection, transport, or emission. Indole derivatives can be incorporated into these layers to enhance device performance. For example, they can be used in the emissive layer of OLEDs or as charge-transporting materials in organic field-effect transistors (OFETs).

Investigation of Photoconductivity and Electrochemical Properties of Indole Polymers

The performance of indole-based materials in optoelectronic devices is intrinsically linked to their photoconductive and electrochemical properties. Photoconductivity, the increase in electrical conductivity upon exposure to light, is a key characteristic for applications in photodetectors and solar cells. The efficiency of this process in indole polymers is dependent on factors such as the polymer's band gap and its ability to generate and transport charge carriers.

The electrochemical properties of these polymers, which can be studied using techniques like cyclic voltammetry, reveal information about their oxidation and reduction potentials. This is crucial for understanding their stability and suitability for use in various electronic devices. The electrochemical behavior of indole polymers can be modulated by the choice of monomer and the polymerization conditions.

Applications in Sensor Technologies

The sensitivity of the electronic properties of indole-based polymers to their environment makes them promising candidates for sensor applications. Changes in the surrounding atmosphere can lead to measurable changes in the material's resistance or capacitance.

Resistive Moisture Sensors:

One potential application is in the development of resistive moisture sensors. The interaction of water molecules with the polymer film can alter its electrical resistance. This change can be calibrated to provide a quantitative measure of humidity. The porous nature of some electropolymerized indole films can enhance their sensitivity to moisture by providing a larger surface area for interaction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。